molecular formula C21H25N3O B5522647 N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide

N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide

Cat. No. B5522647
M. Wt: 335.4 g/mol
InChI Key: FEHPVWQFQVBLRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide" often involves complex reactions including modified Bischler-Napieralski reactions and palladium-catalyzed intramolecular amination. For instance, the treatment of N-[2-(1H-indol-3-yl)ethyl]alkanamides with phosphorus oxychloride can lead to the formation of related structures (Bobowski, 1983). Additionally, palladium-catalyzed intramolecular amination has been utilized for efficient synthesis of related heterocyclic compounds, highlighting the versatility and utility of these methodologies in synthesizing complex molecules (He et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds like "N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide" is characterized by the presence of multiple functional groups and a complex aromatic system. These features contribute to the molecule's reactivity and potential interactions with biological targets. X-ray crystallography and computational chemistry studies provide insights into the conformation, bonding, and electronic structure of these molecules (Ayiya & Okpareke, 2021).

Chemical Reactions and Properties

"N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide" and its analogs undergo various chemical reactions, including cycloadditions, aminomethylations, and intramolecular nucleophilic additions, leading to the formation of complex heterocyclic systems. These reactions are influenced by the compound's functional groups and the reaction conditions, such as the presence of catalysts and the reaction medium (Hermecz et al., 1991; Jayarajan et al., 2019).

Scientific Research Applications

Synthesis and Chemical Reactivity

One aspect of scientific research involving compounds like N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide is focused on their synthesis and chemical reactivity. For instance, Zhu et al. (2003) presented an expedient phosphine-catalyzed [4 + 2] annulation synthesis method, which could be relevant for synthesizing highly functionalized tetrahydropyridines, highlighting the compound's potential utility in creating complex molecular structures with high regioselectivity and yield (Zhu, Lan, & Kwon, 2003). This demonstrates the ongoing interest in developing efficient synthetic routes for compounds with pyridine and indole moieties, which could be applicable to the synthesis of N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide.

Applications in Imaging and Therapy

Another area of interest is the application of similar compounds in medical imaging and therapy. Wang et al. (2005) synthesized [18F]SU11248, a potential positron emission tomography (PET) tracer for imaging cancer tyrosine kinase, showcasing the relevance of similar compounds in developing diagnostic tools for cancer (Wang, Miller, Sledge, & Zheng, 2005). The utilization of similar structural frameworks for PET imaging agents emphasizes the potential of N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide in biomedical research and diagnostic applications.

Chemical and Biological Evaluations

Research on compounds with similar structural features also involves chemical and biological evaluations. For instance, Zeng et al. (2018) synthesized and evaluated pyridyloxypyridyl indole carboxamides, which showed high affinities for 5-HT2C receptors and selectivity over other serotonin receptor subtypes, indicating the potential therapeutic applications of such compounds (Zeng, Nye, Voll, Howell, & Goodman, 2018). This suggests that the research on N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide could explore its affinity for biological targets and potential therapeutic benefits.

Future Directions

The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as any biological activity it might have. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry .

properties

IUPAC Name

N-[(5-ethylpyridin-2-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c1-6-16-7-8-17(22-11-16)12-24(5)21(25)20-15(4)18-10-13(2)9-14(3)19(18)23-20/h7-11,23H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHPVWQFQVBLRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CN(C)C(=O)C2=C(C3=CC(=CC(=C3N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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